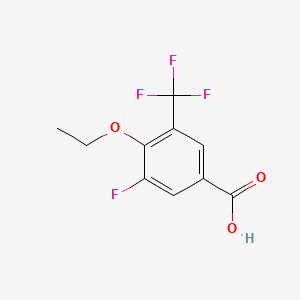![molecular formula C28H40O9 B14023847 [(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound [(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-10-yl] 2-methylpropanoate is a complex organic molecule with a unique spiro structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-10-yl] 2-methylpropanoate typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of functional group transformations, including acetylation, oxidation, and spirocyclization. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
化学反应分析
Types of Reactions
[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-10-yl] 2-methylpropanoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-10-yl] 2-methylpropanoate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of [(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-10-yl] 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
相似化合物的比较
Similar Compounds
[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-10-yl] 2-methylpropanoate: can be compared with other spiro compounds and acetoxy derivatives, such as spirooxindoles and acetoxy steroids.
Uniqueness
The uniqueness of [(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2’-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4’-oxolane]-10-yl] 2-methylpropanoate lies in its specific spiro structure and the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C28H40O9 |
|---|---|
分子量 |
520.6 g/mol |
IUPAC 名称 |
[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate |
InChI |
InChI=1S/C28H40O9/c1-15(2)24(32)36-19-10-9-16(3)26(7)21(19)25(6)11-12-28(13-20(31)33-14-28)37-27(25,8)23(35-18(5)30)22(26)34-17(4)29/h9,15,19,21-23H,10-14H2,1-8H3/t19?,21?,22?,23?,25-,26+,27+,28+/m1/s1 |
InChI 键 |
HGPSPRNFABBWFI-ZUAXUXMBSA-N |
手性 SMILES |
CC1=CCC(C2[C@]1(C(C([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C(C)C |
规范 SMILES |
CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate](/img/structure/B14023765.png)
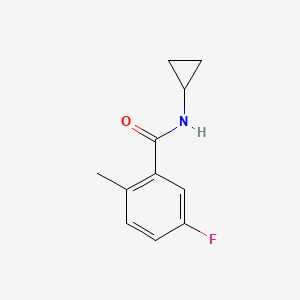



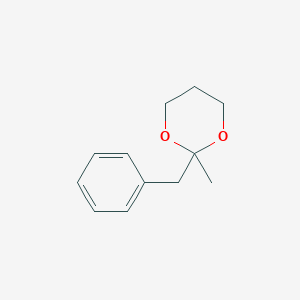
![Imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B14023797.png)
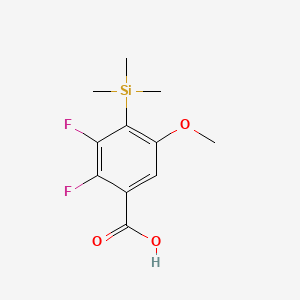
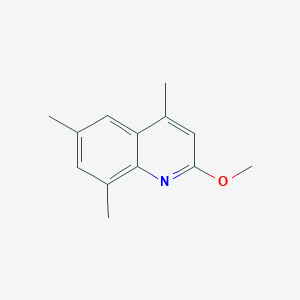

![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)


